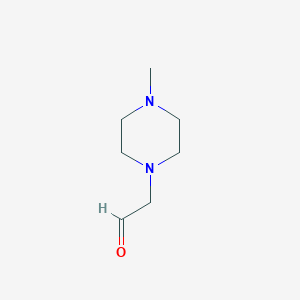

(4-Methyl-piperazin-1-YL)-acetaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

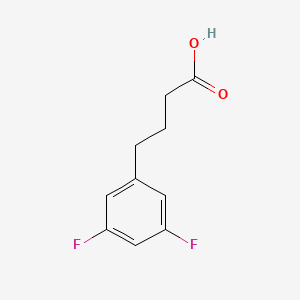

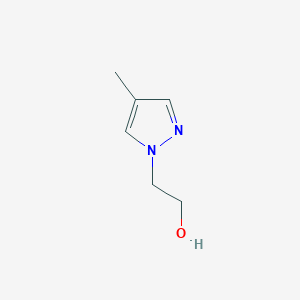

“(4-Methyl-piperazin-1-YL)-acetaldehyde” is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 . It is also known by other names such as “2-(4-Methylpiperazin-1-yl)acetaldehyde” and "1-Piperazineacetaldehyde, 4-methyl-" .

Synthesis Analysis

While specific synthesis methods for “(4-Methyl-piperazin-1-YL)-acetaldehyde” were not found in the search results, there are related studies on the synthesis of similar compounds . For instance, a study on the synthesis of novel triazole-pyrimidine hybrids as potential neuroprotective and anti-neuroinflammatory agents .Molecular Structure Analysis

The molecular structure of “(4-Methyl-piperazin-1-YL)-acetaldehyde” consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 142.110611 .Physical And Chemical Properties Analysis

“(4-Methyl-piperazin-1-YL)-acetaldehyde” has a density of 1.0±0.1 g/cm3, a boiling point of 199.6±25.0 °C at 760 mmHg, and a flash point of 71.4±15.5 °C . The compound also has a LogP value of -0.50, indicating its solubility in water and oil .Wissenschaftliche Forschungsanwendungen

Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized novel derivatives of 4-methyl piperazine, demonstrating significant antidepressant and antianxiety activities in albino mice. This suggests potential applications in developing new treatments for mental health disorders (Kumar et al., 2017).

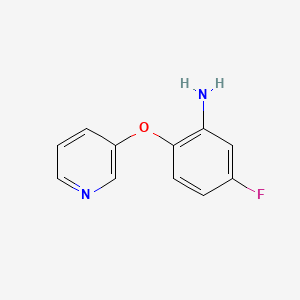

Flunarizine Synthesis : Shakhmaev et al. (2016) described the synthesis of flunarizine, a drug used to treat migraines and dizziness, using (4-methyl-piperazin-1-yl)acetaldehyde as a key intermediate. This highlights its role in pharmaceutical synthesis (Shakhmaev et al., 2016).

Antimicrobial Activity : Patel et al. (2016) investigated thiazolidinones containing N-methyl piperazine, synthesized from (4-methyl-piperazin-1-yl)acetaldehyde, for their antimicrobial properties. This research suggests its potential in developing new antibacterial and antifungal agents (Patel et al., 2016).

Antibacterial and Cytotoxic Activities : Mekky and Sanad (2020) synthesized bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing strong antibacterial and biofilm inhibition activities. This indicates its usefulness in combating bacterial infections, particularly drug-resistant strains (Mekky & Sanad, 2020).

Flame Retardant Application : Nguyen et al. (2014) explored the use of piperazine-phosphonates derivatives, including those related to (4-methyl-piperazin-1-yl)acetaldehyde, as flame retardants for cotton fabric. Their study aids in understanding the thermal degradation mechanism of such treatments (Nguyen et al., 2014).

Acetylcholinesterase Inhibitors : Yurttaş et al. (2013) synthesized thiazole-piperazines as acetylcholinesterase inhibitors, indicating potential applications in treating conditions like Alzheimer's disease (Yurttaş, Kaplancıklı, & Özkay, 2013).

Synthesis of Functionalized Piperazines : Dekeukeleire et al. (2012) demonstrated the transformation of β-lactams to functionalized piperazines, indicating the role of (4-methyl-piperazin-1-yl)acetaldehyde in synthesizing complex organic molecules (Dekeukeleire et al., 2012).

DNA Adduct Formation : Wang et al. (2000) identified DNA adducts of acetaldehyde, which is related to (4-methyl-piperazin-1-yl)acetaldehyde, contributing to our understanding of its mutagenic and carcinogenic properties (Wang et al., 2000).

Safety And Hazards

The safety data sheet for “(4-Methyl-piperazin-1-YL)-acetaldehyde” suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to seek medical attention .

Eigenschaften

IUPAC Name |

2-(4-methylpiperazin-1-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-2-4-9(5-3-8)6-7-10/h7H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTALWDRNRKAFMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601798 |

Source

|

| Record name | (4-Methylpiperazin-1-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazin-1-yl)acetaldehyde | |

CAS RN |

887588-94-5 |

Source

|

| Record name | (4-Methylpiperazin-1-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)